5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group
Scientific Research Applications
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials, such as organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-ethyl: Similar structure but with an ethyl group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional synthetic modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYCPXMCXWPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277262 |
Source
|
Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-41-2 |
Source
|
Record name | 5394-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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